molecular formula C22H24N2O4S B3492399 3,6-dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide

3,6-dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B3492399
M. Wt: 412.5 g/mol
InChI Key: OFYSMBIGQKTNMC-UHFFFAOYSA-N
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Description

3,6-Dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative featuring a piperidine sulfonyl group at the para position of the phenyl ring. This compound belongs to a class of sulfonamide-containing molecules designed to target enzymes or receptors, particularly in oncology and metabolic regulation. Its structural framework includes:

  • A piperidin-1-ylsulfonylphenyl group, which contributes to binding affinity and selectivity for specific targets, such as aldo-keto reductase AKR1C3, a key enzyme in steroid hormone metabolism and cancer progression .

The compound has been investigated in the context of AKR1C3 inhibition, a therapeutic strategy for castration-resistant prostate cancer and estrogen receptor-positive breast cancer .

Properties

IUPAC Name

3,6-dimethyl-N-(4-piperidin-1-ylsulfonylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-15-6-11-19-16(2)21(28-20(19)14-15)22(25)23-17-7-9-18(10-8-17)29(26,27)24-12-4-3-5-13-24/h6-11,14H,3-5,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYSMBIGQKTNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, the introduction of the piperidine ring, and the attachment of the sulfonamide group. Common synthetic routes may involve:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes or ketones.

    Introduction of Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions using piperidine and suitable electrophiles.

    Attachment of Sulfonamide Group: The sulfonamide group is typically introduced through sulfonylation reactions using sulfonyl chlorides and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,6-dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, while the benzofuran core may interact with various receptors or proteins. The piperidine ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological profiles:

Compound Name Structural Variations Target/Activity Key Findings Reference(s)
3,6-Dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide (Target) - 3,6-Dimethyl benzofuran
- Piperidin-1-ylsulfonylphenyl
AKR1C3 inhibitor
(IC₅₀ not explicitly reported)
Non-carboxylate inhibitor with improved selectivity; potential for cancer therapy
N-(4-((4-Hydroxypiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (9) - 4-Hydroxypiperidine sulfonyl
- 5-Nitrofuran
Apoptotic CHOP pathway activator Enhanced solubility due to hydroxyl group; moderate cytotoxicity in cancer cell lines
N-(4-(Piperidin-1-ylsulfonyl)phenyl)-5-nitrofuran-2-carboxamide (10) - Unsubstituted piperidine sulfonyl
- 5-Nitrofuran
Apoptotic CHOP pathway activator Higher metabolic stability vs. Compound 9; improved in vitro potency
N-(4-((4-Fluoropiperidin-1-yl)sulfonyl)phenyl)-5-nitrofuran-2-carboxamide (11) - 4-Fluoropiperidine sulfonyl
- 5-Nitrofuran
Apoptotic CHOP pathway activator Fluorine substitution enhances binding affinity; superior pharmacokinetic profile
N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide - Pyrimidinyl sulfamoyl group
- 3,5,6-Trimethyl benzofuran
Undisclosed (likely kinase or reductase inhibitor) Broader steric bulk may limit membrane permeability; used in medicinal chemistry screening
N-Phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide - Piperidinylpropyl chain
- Unsubstituted benzofuran
Sigma receptor ligand High sigma-1 receptor selectivity; potential for neuropsychiatric applications

Key Structural and Functional Insights

Role of the Piperidine Sulfonyl Group: The piperidin-1-ylsulfonyl moiety in the target compound is critical for AKR1C3 inhibition, as it mimics the steric and electronic features of carboxylate groups in endogenous substrates . Analogous compounds with 4-hydroxypiperidine (Compound 9) or 4-fluoropiperidine (Compound 11) substitutions show altered solubility and binding kinetics, with fluorinated derivatives exhibiting enhanced metabolic stability .

However, nitrofuran derivatives (e.g., Compound 10) demonstrate stronger pro-apoptotic activity in cancer models .

Sulfonamide Variations :

  • Replacing the piperidinyl group with a pyrimidinyl sulfamoyl group (as in ) reduces AKR1C3 affinity but may broaden target specificity. This suggests the piperidine ring is optimal for AKR1C3 engagement .

Pharmacological Diversification: Minor structural changes drastically alter target profiles. For example, N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide () shifts activity from AKR1C3 to sigma receptors, highlighting the sensitivity of pharmacophore design to substituent placement .

Research Findings and Implications

  • AKR1C3 Inhibition: The target compound’s non-carboxylate structure avoids off-target effects seen with carboxylate-based inhibitors (e.g., NSAIDs), making it a promising candidate for hormone-dependent cancers .
  • Synthetic Feasibility : Compounds like 9–11 are synthesized via sulfonylation and amidation steps, with purity confirmed by NMR and LCMS . Similar protocols likely apply to the target compound.
  • Clinical Potential: Fluorinated analogs (e.g., Compound 11) exhibit superior pharmacokinetics, suggesting that halogenation strategies could optimize the target compound’s efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,6-dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide
Reactant of Route 2
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3,6-dimethyl-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1-benzofuran-2-carboxamide

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